molecular formula C18H18N4O3 B11063920 N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B11063920
M. Wt: 338.4 g/mol
InChI Key: PABBIVZTDKJQBP-UHFFFAOYSA-N
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Description

N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is a synthetic hydrazide derivative with a molecular formula of C₁₈H₁₈N₄O₃ and a molecular weight of 338.36 g/mol . Its structure features a pyrrolidin-2,5-dione core substituted with a 2-phenylethyl group at position 1 and a pyridine-4-carbohydrazide moiety at position 3 (SMILES: C(CN1C(CC(C1=O)NNC(c1ccncc1)=O)=O)c1ccccc1). Key physicochemical properties include a logP of 0.0625, polar surface area of 77.71 Ų, and moderate aqueous solubility (logSw = -0.9571) . The compound is synthesized via condensation reactions involving pyridine-4-carbohydrazide and substituted aldehydes or ketones, a method shared with structurally related analogs .

Properties

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C18H18N4O3/c23-16-12-15(20-21-17(24)14-6-9-19-10-7-14)18(25)22(16)11-8-13-4-2-1-3-5-13/h1-7,9-10,15,20H,8,11-12H2,(H,21,24)

InChI Key

PABBIVZTDKJQBP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)CCC2=CC=CC=C2)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multi-step organic reactions. One common method includes the reaction of pyridine-4-carbohydrazide with 2,5-dioxo-1-(2-phenylethyl)pyrrolidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrrolidinyl derivatives, while reduction could produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide has shown promising results in various biological assays:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Its antifungal properties have also been evaluated against Candida albicans, demonstrating efficacy in inhibiting fungal growth .
  • Anticancer Properties : Research has suggested that derivatives of this compound may possess anticancer activities. The structural similarities with other known anticancer agents suggest potential for further investigation into its mechanisms of action against cancer cells .

Pharmacological Studies

The compound's interaction with various biological targets is crucial for understanding its therapeutic potential. Studies focusing on its binding affinity with proteins involved in disease pathways can provide insights into optimizing its efficacy as a therapeutic agent. Computational docking studies have indicated favorable interactions with key targets, warranting further exploration of its pharmacodynamics .

Case Study 1: Antibacterial Efficacy

A study conducted by Prabhakar et al. assessed the antibacterial capabilities of several synthesized compounds related to this compound. The results demonstrated that the compound exhibited significant inhibition against both S. aureus and E. coli, suggesting its potential as an antimicrobial agent in clinical applications .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were synthesized and tested for their anticancer properties. The study revealed that certain analogs displayed promising cytotoxic effects on cancer cell lines, indicating the need for further research into their mechanisms and therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Pyridine-4-Carbohydrazide Derivatives

Compound Name / ID Key Substituents Biological Activity (MIC/IC₅₀) logP Toxicity (RAW 264.7 Cells) Reference
N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide 2-Phenylethyl-pyrrolidin-dione Not explicitly reported 0.0625 Non-toxic
N'-[(4-methylphenyl)methylidene]pyridine-4-carbohydrazide (5d) 4-Methylbenzylidene Inhibits H37Rv (INH-equivalent MIC) N/A Non-toxic
N'-[(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)methylidene]pyridine-4-carbohydrazide (5k) Pyridylalkyl-substituted benzylidene Inhibits H37Rv (INH-equivalent MIC) N/A Non-toxic
N'-{2-[(2-fluorophenyl)sulfanyl]quinazolin-4-yl}pyridine-4-carbohydrazide (5D1) Quinazoline-sulfanyl-fluorophenyl MIC: 0.4–12.5 µg/mL (antibacterial/antifungal) N/A N/A
N'-[(1Z)-2,5-dimethoxyphenyl]methylidene]pyridine-4-carbohydrazide 2,5-Dimethoxybenzylidene Antidepressant/nootropic activity N/A N/A
N'-(2,5-dioxo-1-(m-tolyl)pyrrolidin-3-yl)isonicotinohydrazide (3C) m-Tolyl-pyrrolidin-dione Not reported N/A N/A

Key Findings and Trends

A. Structural Impact on Antimycobacterial Activity

  • Hydrophobic substituents (e.g., 2-phenylethyl, 4-methylphenyl) enhance stability and activity against Mycobacterium tuberculosis H37Rv. Compounds 5d , 5k , and the target compound share this feature, showing inhibition at INH-equivalent MIC levels .
  • Electron-withdrawing groups (e.g., nitro, chloro) on benzylidene analogs (e.g., 5b , 5e ) reduce antimycobacterial efficacy, highlighting the importance of balanced hydrophobicity and electronic effects .

B. Antimicrobial Potency

  • Quinazoline hybrids like 5D1 exhibit superior broad-spectrum activity (MIC as low as 0.4 µg/mL against Candida albicans), likely due to the sulfanyl-quinazoline moiety enhancing target binding (e.g., ecKAS III inhibition) . The target compound’s antimycobacterial focus contrasts with this broader antimicrobial scope.

Biological Activity

N'-[2,5-dioxo-1-(2-phenylethyl)pyrrolidin-3-yl]pyridine-4-carbohydrazide is a complex organic compound with significant potential in pharmacology and medicinal chemistry. This article delves into its biological activities, synthesizing data from various studies to provide a comprehensive overview.

Compound Structure and Properties

The molecular formula of this compound is C18H18N4O3C_{18}H_{18}N_{4}O_{3} with a molecular weight of 338.4 g/mol. The compound features a unique structural arrangement that includes:

  • A pyridine ring
  • A hydrazide moiety
  • A pyrrolidine ring with two carbonyl groups at positions 2 and 5
  • A phenylethyl group at position 1

This distinct structure contributes to its varied biological activities and potential applications in drug development.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

  • Anticancer Activity : Research suggests that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives of pyrrole and pyridine have been linked to microtubule disruption, which is crucial for cancer therapy .
  • Antioxidant Properties : Compounds containing pyrrole rings have demonstrated significant antioxidant activity. The DPPH radical scavenging method has been employed to evaluate this property, showing that certain derivatives possess high radical scavenging abilities comparable to established antioxidants like ascorbic acid .
  • Anti-inflammatory Effects : The compound's potential for modulating inflammatory pathways has been noted in various studies, suggesting it may inhibit pro-inflammatory cytokines .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic applications. Key areas of investigation include:

  • Binding Affinity Studies : Interaction studies focus on the compound's binding affinity with various biological targets, which is essential for elucidating its mechanism of action .
  • Cell Viability Assays : The impact on cellular proliferation and viability can be assessed using assays such as the resazurin assay, which measures metabolic activity as an indicator of cell health .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructureUnique Features
1-(2-Pyridyl)ethanonePyridine derivativeLacks hydrazide functionality
4-HydrazinobenzenesulfonamideHydrazine derivativeContains a sulfonamide group
2-AcetylpyridineSimple pyridine derivativeNo hydrazide or phenylethyl groups

This compound stands out due to its combination of a pyrrolidine ring, phenylethyl side chain, and dual carbonyl functionalities.

Case Studies and Research Findings

Several research studies have explored the biological activity of compounds similar to this compound:

  • Anticancer Efficacy : A study demonstrated that pyrrole derivatives exhibited cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
  • Antioxidant Activity : Another study highlighted the antioxidant capabilities of pyrrole-containing compounds, emphasizing their role in protecting cells from oxidative stress .
  • In Vivo Studies : Research involving animal models has shown that certain derivatives can reduce inflammation and provide therapeutic benefits in conditions such as arthritis .

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